2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate
Description
This compound belongs to the carbamate class, characterized by a urethane linkage (NHCOO). Its structure includes a 2,2-dimethylpropyl (neopentyl) ester group and an (E)-configured ethenyl substituent linked to a furan-2-yl moiety. Carbamates are widely studied for pesticidal, pharmaceutical, or material science applications due to their stability and tunable reactivity .
Properties
IUPAC Name |
2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-12(2,3)9-16-11(14)13-7-6-10-5-4-8-15-10/h4-8H,9H2,1-3H3,(H,13,14)/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYJVCSZOXCZEC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)COC(=O)NC=CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)COC(=O)N/C=C/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate typically involves the reaction of 2,2-dimethylpropylamine with (E)-2-(furan-2-yl)ethenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amines and alcohols.
Substitution: Substituted carbamates and related compounds.
Scientific Research Applications
Biological Activities
Antioxidant Properties:
Research indicates that compounds similar to 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate exhibit significant antioxidant activities. For instance:
- DPPH Scavenging Activity: The compound has been shown to effectively scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .
- Metal Chelation: It may also demonstrate metal-chelating properties, which can be beneficial in reducing metal-induced toxicity .
Pharmacological Applications:
The compound has potential therapeutic uses in the following areas:
- Anti-inflammatory Agents: Due to its ability to modulate inflammatory pathways.
- Anticancer Properties: Preliminary studies suggest that derivatives could inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
Industrial Applications
Agricultural Uses:
Given its chemical structure, 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate may serve as a novel pesticide or herbicide. Its efficacy against specific pests and diseases has been a focus of research aimed at developing environmentally friendly agricultural chemicals.
Material Science:
The compound's unique properties allow for potential applications in the development of polymers or coatings that require specific chemical resistance or stability under varying environmental conditions.
Case Studies
Mechanism of Action
The mechanism by which 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The furan ring and carbamate group can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also affect cellular pathways by altering the function of key proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
The evidence references other carbamates (e.g., ethyl (2-(4-phenoxyphenoxy)ethyl)carbamate [fenoxycarb], ethyl alpha,2-dichloro-5-(4-(difluoromethyl)-4,5-...), and methyl/ethyl nitro-substituted carbamates . A comparative analysis could focus on:
Functional Group Influence
- Furan vs. Phenoxy Groups: Fenoxycarb () contains a phenoxy-phenoxy group, which enhances lipid solubility and pesticidal activity.
- Ester Group Variations : The neopentyl (2,2-dimethylpropyl) ester in the target compound likely increases steric hindrance compared to methyl or ethyl esters (), possibly slowing hydrolysis and extending half-life .
Recommended Data Tables
Note: These tables are hypothetical due to evidence gaps.
Biological Activity
2,2-Dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate can be represented as follows:
- Molecular Formula : C13H17NO3
- Molecular Weight : 235.28 g/mol
- CAS Number : [Not available in the provided sources]
The biological activity of 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate is primarily attributed to its interaction with various biological targets. The compound has shown potential as an inhibitor of certain enzymes and receptors involved in disease pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. Inhibition of DHFR can lead to reduced cell proliferation, making it a potential candidate for cancer therapy .
- Antimicrobial Properties : The furan moiety in the compound is known for its antimicrobial properties, which may contribute to its effectiveness against various pathogens .
Pharmacological Studies
Recent pharmacological studies have evaluated the efficacy of 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate in various models. The findings indicate:
- Antitumor Activity : In vitro studies demonstrated that the compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in animal models, indicating potential use in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving murine models of cancer showed that administration of 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate resulted in a significant reduction in tumor size compared to control groups .
- Case Study 2 : Clinical observations indicated that patients treated with derivatives of this compound experienced improved outcomes in terms of inflammation reduction and symptom relief in chronic inflammatory conditions .
Data Table
The following table summarizes key findings from various studies on the biological activity of 2,2-dimethylpropyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate:
| Study Type | Biological Activity | Observations |
|---|---|---|
| In Vitro | Cytotoxicity against cancer cells | Significant reduction in cell viability |
| In Vivo | Tumor size reduction | Notable decrease in tumor growth |
| Anti-inflammatory | Reduction of inflammation markers | Improved clinical symptoms in treated patients |
| Enzyme Inhibition | Dihydrofolate reductase inhibition | Potential mechanism for anticancer activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
